

The Dual-Action Mechanism of DPM-1001: A Technical Overview

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Compound of Interest

Compound Name: DPM-1001

Cat. No.: B607195

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Introduction

DPM-1001 is an investigational small molecule that has garnered significant interest for its unique dual-action mechanism, positioning it as a promising therapeutic candidate for a range of metabolic and genetic disorders. This technical guide provides an in-depth exploration of the core pharmacology of **DPM-1001**, focusing on its two primary functions: potent, non-competitive inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) and selective chelation of copper ions. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: A Two-Pronged Approach

DPM-1001 exerts its therapeutic effects through two distinct but potentially synergistic mechanisms:

- **Allosteric Inhibition of PTP1B:** **DPM-1001** acts as a potent and specific inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, **DPM-1001** enhances the signaling of these hormones, making it a promising candidate for the treatment of type 2 diabetes and obesity.[2] Its mechanism is non-competitive,

suggesting it binds to an allosteric site rather than the active site, which can contribute to its specificity.[3][4]

- Selective Copper Chelation: **DPM-1001** is a highly potent and selective chelator of copper.[5][6] This property is particularly relevant for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation in various tissues.[5][6] **DPM-1001** has been shown to effectively reduce copper levels in preclinical models of the disease.[5][6]

Quantitative Data Summary

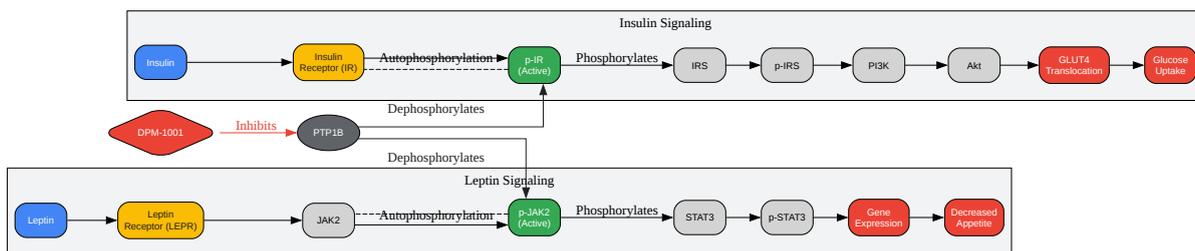
The following tables summarize the key quantitative parameters that define the dual-action profile of **DPM-1001**.

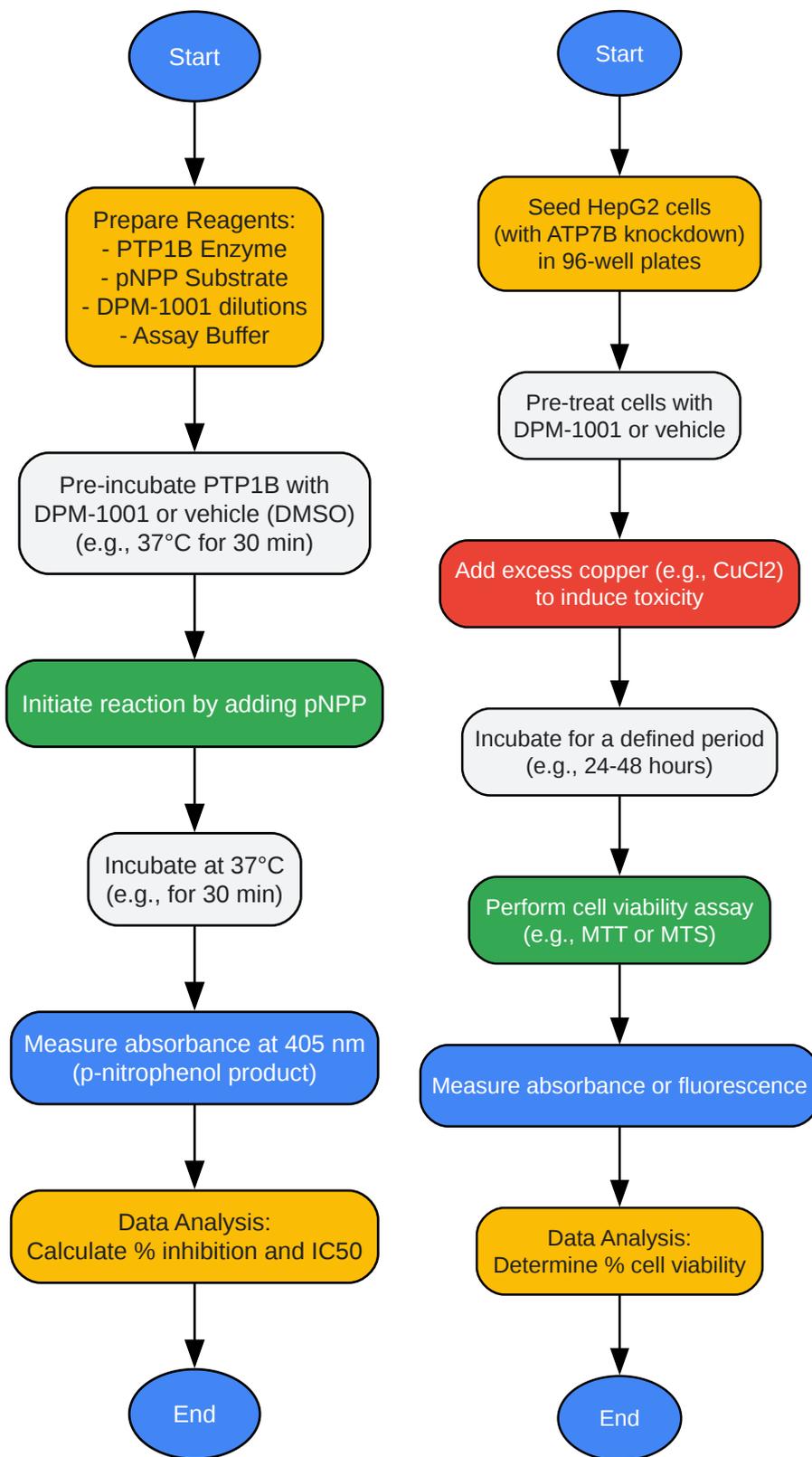
Parameter	Value	Notes	Reference
PTP1B Inhibition			
IC50 (PTP1B, pre-incubation)	100 nM	Potency is improved with a 30-minute pre-incubation.	[3][4]
IC50 (PTP1B, no pre-incubation)	600 nM	Demonstrates time-dependent inhibition.	[3][4]
Inhibition Type	Non-competitive	Binds to an allosteric site on the PTP1B enzyme.	[3][4]
Copper Chelation			
Dissociation Constant (Kd) for Cu ²⁺	75 nM (for ⁶⁴ Cu)	Determined by radiolabeled copper binding assay, indicating high affinity.	[7]
Metal Selectivity	Highly selective for Cu	Did not chelate other tested metals, including the isoelectronic silver (Ag ⁺).	[7]
In Vivo Efficacy (Mouse Models)			
Administration Route	Oral or Intraperitoneal	Demonstrates oral bioavailability.	[3][4]
Dose (Diet-induced obesity)	5 mg/kg, once daily	Resulted in weight loss and improved glucose tolerance and insulin sensitivity.	[3][4]
Dose (Wilson's disease model)	5 mg/kg, once daily	Lowered copper levels in the liver and brain.	[5]

Signaling Pathways and Experimental Workflows

PTP1B Inhibition and Downstream Signaling

DPM-1001's inhibition of PTP1B leads to the enhancement of both insulin and leptin signaling pathways. PTP1B normally dephosphorylates the activated insulin receptor (IR) and the Janus kinase 2 (JAK2), a key component of the leptin receptor (LEPR) signaling cascade, thereby dampening their signals. By inhibiting PTP1B, **DPM-1001** maintains the phosphorylated, active states of these receptors, leading to downstream effects such as improved glucose uptake and reduced appetite.[8][9]





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